2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(4-Methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a 4-methoxybenzyl substituent at the N-position of the fused aromatic system. Naphthalimides are widely studied for their optical properties, anticancer activity, and applications in materials science .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-24-15-10-8-13(9-11-15)12-21-19(22)16-6-2-4-14-5-3-7-17(18(14)16)20(21)23/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOALYXGGXPZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325697 | |
| Record name | 2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
186298-99-7 | |
| Record name | 2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid anhydrides or acid chlorides . This reaction can be catalyzed by various reagents, including trifluoromethanesulfonic anhydride (Tf2O), which promotes the formation of the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs environmentally friendly and efficient synthetic routes. For example, the use of metal catalysts or catalyst-free processes in water has been explored to minimize environmental impact . These methods aim to achieve high yields and purity while reducing the formation of side products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs of 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Substituent Variations
Key Research Findings
Electronic and Optical Properties: Methoxy and dimethylamino substituents enhance fluorescence quantum yields compared to halogenated analogs . For example, 2-(4-(dimethylamino)phenyl) derivatives exhibit red-shifted emission due to intramolecular charge transfer (ICT) . Schiff base derivatives (e.g., 5a) show superior NLO responses, with hyperpolarizability values ~10× higher than non-conjugated analogs .
Biological Activities :
- Antifungal : Hydroxyethyl-thioether derivatives (e.g., 8a) demonstrate synergistic effects with fluconazole against Candida albicans (FICI: 0.25–0.5) .
- Antiviral : Schiff base derivatives (5a–c) exhibit docking scores comparable to remdesivir against SARS-CoV-2 Mpro protease .
- Anticancer : Ferrocenyl-chalcone conjugates (e.g., 14b) show IC₅₀ values of 8.2 µM against MCF7 breast cancer cells .
Synthesis and Stability :
- Methoxybenzyl derivatives are typically synthesized via nucleophilic substitution or alkylation, yielding 45–60% purity .
- Hydroxyethyl-thioether analogs require thiol-ene coupling, achieving >99% purity but lower yields (43–63%) .
Physicochemical Comparison
| Property | 2-(4-Methoxybenzyl) | 2-(4-Aminophenyl) | 2-(4-Chlorophenyl) | 2-(Dimethylaminophenyl) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~320 | 296.3 | 307.73 | 316.35 |
| Melting Point (°C) | 190–210 | >250 | >250 | 198–200 |
| Solubility | Moderate in DMSO | High in DMF | Low in ethanol | High in acetone |
| LogP | 2.8 (predicted) | 2.1 | 3.5 | 2.4 |
Biological Activity
2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound belonging to the isoquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections.
- Molecular Formula : CHNO
- Molar Mass : 317.34 g/mol
- Density : 1.327 g/cm³ (predicted)
- Boiling Point : 520.7 °C (predicted)
- pKa : -2.27 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may inhibit enzymes that promote cancer cell proliferation and modulate pathways associated with inflammation and infection.
Anticancer Properties
Research indicates that isoquinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of the apoptotic pathway and inhibition of cell cycle progression.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase. In vitro assays demonstrated that it can inhibit HIV-1 integrase at low micromolar concentrations, with IC values reported between 0.19 µM and 3.7 µM, indicating its potency as a potential antiviral agent .
Antimicrobial Effects
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains has been documented, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC Values |
|---|---|---|---|
| This compound | Structure | Anticancer, Antiviral | 0.19 - 3.7 µM |
| 1-(4-methoxybenzyl)isoquinoline | Similar to above but lacks dione functionality | Moderate anticancer | >5 µM |
| Benzimidazo[2,1-a]isoquinoline | Fused benzimidazole ring | Antimicrobial | Varies |
Case Studies and Research Findings
Several studies have explored the biological activities of isoquinoline derivatives:
- Anticancer Activity : A study published in Medicinal Chemistry highlighted the ability of various isoquinoline derivatives to induce apoptosis in breast cancer cells through caspase activation .
- Antiviral Properties : Research published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant inhibition of HIV-1 integrase with low cytotoxicity .
- Antimicrobial Effects : A recent investigation revealed that isoquinoline derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for new antibiotic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
